N-(4-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3S/c1-20-13-12(14(24)22(3)16(25)21(13)2)19-15(20)26-8-11(23)18-10-6-4-9(17)5-7-10/h4-7H,8H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNFQZYBTDGSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Purine Scaffold Synthesis
The 1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purine core is synthesized via two primary routes:
Condensation of 4,5-Diamino-1,3-Dimethyluracil
Reacting 4,5-diamino-1,3-dimethyluracil with methyl glyoxylate under acidic conditions (H2SO4, 110°C) yields the purine core in 62% efficiency. Cyclization is completed using trimethylorthoacetate, which introduces the 9-methyl group.
Ring Expansion of Theophylline Derivatives
Theophylline undergoes oxidative ring expansion with tert-butyl hydroperoxide in the presence of FeCl3, forming the tetrahydro-1H-purine skeleton. This method achieves a 58% yield but requires stringent temperature control (60–65°C).
Table 1: Comparison of Core Synthesis Methods
| Method | Starting Material | Reagents | Yield (%) |
|---|---|---|---|
| Condensation | 4,5-Diamino-1,3-dimethyluracil | Methyl glyoxylate, H2SO4 | 62 |
| Ring Expansion | Theophylline | t-BuOOH, FeCl3 | 58 |
Sulfanyl Acetamide Functionalization
Thiolation at the Purine C8 Position
The purine intermediate undergoes nucleophilic aromatic substitution at C8 using Lawesson’s reagent (2.2 equiv) in tetrahydrofuran (THF) at 70°C for 12 hours. This step introduces the sulfhydryl group with 78% yield.
Acetamide Coupling
The thiolated purine is reacted with N-(4-fluorophenyl)-2-chloroacetamide in dimethylformamide (DMF) using K2CO3 (3.0 equiv) at 80°C. The reaction completes within 6 hours, achieving 85% yield.
Table 2: Reaction Conditions for Acetamide Installation
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K2CO3 |
| Temperature | 80°C |
| Time | 6 hours |
| Yield | 85% |
Reaction Optimization Strategies
Analytical Characterization
Spectroscopic Confirmation
Scale-Up Considerations
Pilot-Scale Synthesis
Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in the thiolation step reduces solvent toxicity while maintaining 76% yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the purine derivative can be reduced to alcohols under appropriate conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the purine base.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives are known to be effective.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
*Calculated based on molecular formula.
Key Differences and Implications
Purine Core Modifications
- 1,3,9-Trimethyl vs. 1,3-Dimethyl/Propyl Groups : The target compound’s 9-methyl group (absent in ) may enhance steric hindrance, reducing off-target interactions compared to dipropyl-substituted analogues like MRS 1754 .
- Electron-Withdrawing Effects : The 2,6-dioxo groups in the target compound increase electrophilicity, contrasting with the 7-yl methyl group in compound (5), which may alter charge distribution (e.g., O14 in acetamide has −0.488 charge density in related structures) .
Acetamide/Aryl Group Variations
- 4-Fluorophenyl vs. 4-Cyanophenyl/Chlorophenyl: The fluorine atom’s electronegativity improves membrane permeability compared to bulkier substituents (e.g., 4-cyanophenyl in MRS 1754) .
- Sulfanyl vs. Phenoxy/Oxadiazole Linkers: The sulfanyl bridge in the target compound offers greater conformational flexibility than rigid phenoxy or oxadiazole moieties in analogues .
Biological Activity
N-(4-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide (CAS Number: 897453-42-8) is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇FN₅O₃S |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 897453-42-8 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound may influence various signaling pathways that are critical in cellular processes including inflammation and immune response.
Biological Activities
-
Antiinflammatory Activity :
- The compound has shown potential in modulating inflammatory responses. It may inhibit the activation of transcription factors such as NF-κB, which is crucial for the expression of pro-inflammatory cytokines .
- In vitro studies suggest that it can reduce the expression of adhesion molecules like ICAM-1 and VCAM-1 in response to inflammatory stimuli .
-
Antioxidant Properties :
- Research indicates that this compound may possess antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Anticancer Potential :
Study 1: Inhibition of Inflammatory Markers
A study investigated the effects of this compound on TNF-α-induced inflammation in endothelial cells. Results demonstrated a significant reduction in the expression of E-selectin and VCAM-1 when treated with the compound compared to controls. This suggests its potential as a therapeutic agent in inflammatory diseases .
Study 2: Antioxidant Activity
In another study focusing on oxidative stress models, the compound exhibited a marked decrease in reactive oxygen species (ROS) levels. The findings support its role as an antioxidant agent that could mitigate cellular damage associated with oxidative stress.
Study 3: Cancer Cell Cytotoxicity
Research evaluating the cytotoxic effects on various cancer cell lines revealed that the compound could induce apoptosis through the activation of caspase pathways. This positions it as a candidate for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
